molecular formula C30H62O2 B14423385 Triacontane-1,15-diol CAS No. 81543-18-2

Triacontane-1,15-diol

Cat. No.: B14423385
CAS No.: 81543-18-2
M. Wt: 454.8 g/mol
InChI Key: VBAUQJBIHQJBHZ-UHFFFAOYSA-N
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Description

Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.

Chemical Reactions Analysis

Types of Reactions

Triacontane-1,15-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

    Reduction: The diol can be further reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.

    Reduction: The major product is triacontane.

    Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.

Scientific Research Applications

Triacontane-1,15-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

81543-18-2

Molecular Formula

C30H62O2

Molecular Weight

454.8 g/mol

IUPAC Name

triacontane-1,15-diol

InChI

InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3

InChI Key

VBAUQJBIHQJBHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O

Origin of Product

United States

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